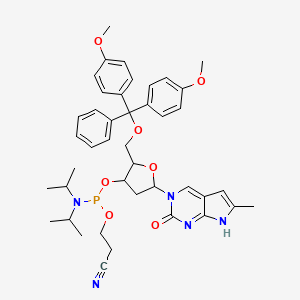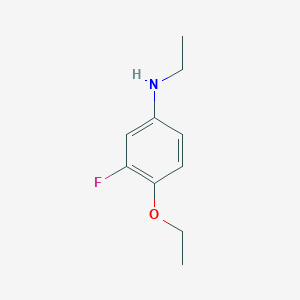
4-ethoxy-N-ethyl-3-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-N-ethyl-3-fluoroaniline: is an organic compound characterized by the presence of ethoxy, ethyl, and fluoro substituents on an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-ethyl-3-fluoroaniline typically involves multi-step organic reactions. One common method starts with the nitration of 4-ethoxyaniline to introduce a nitro group, followed by reduction to form the corresponding amine. The fluorination step can be achieved using electrophilic fluorinating agents such as Selectfluor. Finally, the ethylation of the amine group is carried out using ethyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-N-ethyl-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or ethoxy positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines. Substitution reactions can result in a variety of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-ethoxy-N-ethyl-3-fluoroaniline is used as a building block for synthesizing more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to design and synthesize potential pharmaceuticals. Its structural features allow for the exploration of interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science and manufacturing.
Wirkmechanismus
The mechanism by which 4-ethoxy-N-ethyl-3-fluoroaniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethoxy, ethyl, and fluoro groups can influence the compound’s binding affinity and specificity, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethoxy-3-fluoroaniline: Lacks the ethyl group, which may affect its reactivity and applications.
N-Ethyl-4-fluoroaniline: Lacks the ethoxy group, which can influence its solubility and chemical behavior.
4-Fluoroaniline: Lacks both ethoxy and ethyl groups, making it less complex and potentially less versatile.
Uniqueness
4-Ethoxy-N-ethyl-3-fluoroaniline is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C10H14FNO |
|---|---|
Molekulargewicht |
183.22 g/mol |
IUPAC-Name |
4-ethoxy-N-ethyl-3-fluoroaniline |
InChI |
InChI=1S/C10H14FNO/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7,12H,3-4H2,1-2H3 |
InChI-Schlüssel |
NVDCPTWYSHOIFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC(=C(C=C1)OCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)
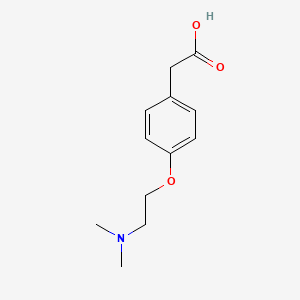
![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)
![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)

![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)


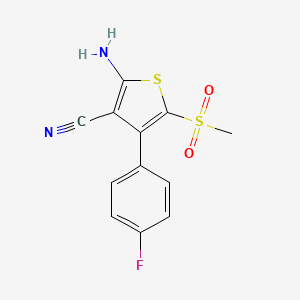
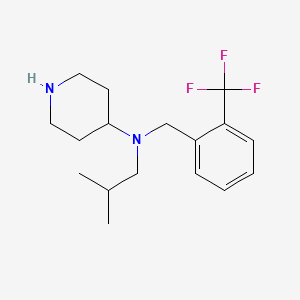
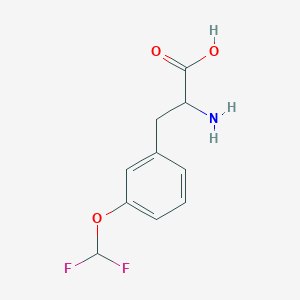
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)
